molecular formula C10H13NO4S B2618169 Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448043-70-6

Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2618169
CAS RN: 1448043-70-6
M. Wt: 243.28
InChI Key: ZOIINYNNVMFIGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to "Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone". This process has been optimized to achieve high diastereoselectivity, leading to the synthesis of tetrahydrofuran-2-carboxylic acid with excellent enantiomeric excess. A novel, efficient catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, utilizing multicomponent reactions.


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Highly Diastereoselective Hydrogenation

Researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone. This process has been optimized to achieve high diastereoselectivity, leading to the synthesis of tetrahydrofuran-2-carboxylic acid with excellent enantiomeric excess, demonstrating the compound's utility in synthesizing enantiomerically pure products (Sebek et al., 2009).

Synthesis of Polysubstituted Furans

A novel, efficient catalyst-free, one-pot synthesis method for polysubstituted furans has been reported, utilizing multicomponent reactions. This method enables the synthesis of diverse furan derivatives, including 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones, demonstrating the versatility of furan compounds in synthesizing complex molecular architectures (Damavandi et al., 2012).

Microwave-Assisted Synthesis of Pyrazoline Derivatives

A study on the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, demonstrates the efficiency of microwave irradiation in synthesizing furan-containing compounds. These derivatives have shown promising anti-inflammatory and antibacterial activities, underscoring the potential of furan derivatives in medicinal chemistry (Ravula et al., 2016).

Enzyme-Catalyzed Oxidation to FDCA

Furan derivatives have also been explored as precursors for biobased platform chemicals. Specifically, furan-2,5-dicarboxylic acid (FDCA), a potential replacement for terephthalic acid in polymer production, can be synthesized from 5-hydroxymethylfurfural (HMF) through enzyme-catalyzed oxidation. This process represents an environmentally friendly, efficient approach to producing FDCA, highlighting the importance of furan derivatives in sustainable chemistry (Dijkman et al., 2014).

Catalytic Synthesis of Cyclopentenones

The aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This process underscores the utility of furan derivatives in catalytic transformations, enabling the synthesis of valuable cyclic compounds (Reddy et al., 2012).

Mechanism of Action

Mode of Action

The mode of action of Furan-2-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone . The specific interactions of this compound with its potential targets and the resulting changes at the molecular level are areas for future research.

Biochemical Pathways

The biochemical pathways affected by This compound Furan derivatives are known to be versatile in their biological activities , suggesting that this compound could potentially interact with multiple biochemical pathways

Result of Action

The molecular and cellular effects of This compound Given the diverse biological activities of furan derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels

properties

IUPAC Name

furan-2-yl-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-16(13,14)8-4-5-11(7-8)10(12)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIINYNNVMFIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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